molecular formula C16H13BrN2O2 B11982098 2-Amino-4-(3-bromo-phenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

2-Amino-4-(3-bromo-phenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No.: B11982098
M. Wt: 345.19 g/mol
InChI Key: DVFNILOIQNVJEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-(3-bromo-phenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a heterocyclic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(3-bromo-phenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile typically involves a multi-component reaction. One common method involves the reaction of 3-bromo-benzaldehyde, malononitrile, and dimedone in the presence of a catalyst. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and the mixture is heated under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(3-bromo-phenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-4-(3-bromo-phenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-4-(3-bromo-phenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets. For instance, in anticancer studies, it has been shown to induce apoptosis in cancer cells by activating caspase pathways and causing cell cycle arrest . The compound’s ability to inhibit certain enzymes also contributes to its antimicrobial and anti-inflammatory properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-(4-bromo-phenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
  • 2-Amino-4-(3-chloro-phenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
  • 2-Amino-4-(3-methyl-phenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Uniqueness

What sets 2-Amino-4-(3-bromo-phenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile apart from similar compounds is the presence of the bromine atom at the 3-position of the phenyl ring. This substitution can significantly influence the compound’s reactivity and biological activity, making it a unique candidate for various applications .

Properties

Molecular Formula

C16H13BrN2O2

Molecular Weight

345.19 g/mol

IUPAC Name

2-amino-4-(3-bromophenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile

InChI

InChI=1S/C16H13BrN2O2/c17-10-4-1-3-9(7-10)14-11(8-18)16(19)21-13-6-2-5-12(20)15(13)14/h1,3-4,7,14H,2,5-6,19H2

InChI Key

DVFNILOIQNVJEU-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(C(=C(O2)N)C#N)C3=CC(=CC=C3)Br)C(=O)C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.